![molecular formula C18H20ClN5O3 B2495710 6-(3-Chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893980-31-9](/img/structure/B2495710.png)

6-(3-Chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

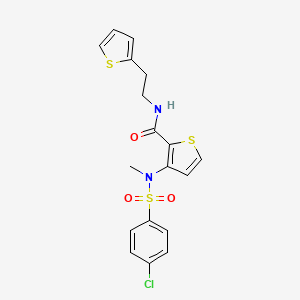

Synthesis Analysis

The synthesis of complex heterocyclic compounds like "6-(3-Chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione" often involves multi-component condensation reactions. For example, Moosavi‐Zare et al. (2013) demonstrated the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazoles, a process that might share similarities with the synthesis of our compound of interest due to the involvement of heterocyclic structures and potential for green chemistry approaches (Moosavi‐Zare et al., 2013).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of a compound. The crystal structure analysis, as demonstrated by Shi et al. (2007), can reveal the conformation, stereochemistry, and intermolecular interactions of related heterocyclic compounds, providing insights into the molecular structure of "6-(3-Chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione" (Shi et al., 2007).

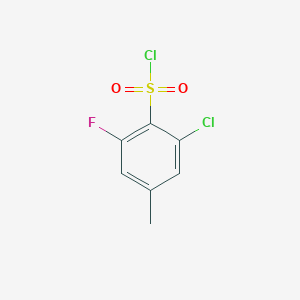

Chemical Reactions and Properties

The reactivity and chemical behavior of our compound can be inferred from studies on similar heterocyclic molecules. For instance, Shimizu et al. (1986) explored the reactions of nitromethane with aryl isocyanates, leading to the formation of imidazolidine diones, which might suggest pathways for functionalizing or modifying "6-(3-Chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione" (Shimizu et al., 1986).

Scientific Research Applications

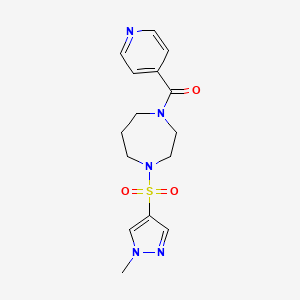

Synthesis and Catalysis

Compounds within the imidazole and purine families, including those with chlorophenyl and ethoxyethyl groups, are often synthesized for their potential applications in medicinal chemistry and as precursors to more complex molecules. For instance, Alves et al. (1994) demonstrated the synthesis of disubstituted 1-benzylimidazoles, which are crucial precursors for purine analogs, showcasing methodologies that might be applicable to the synthesis of the compound Alves, M., Proença, M. F., & Booth, B. (1994).

Material Science and Host-Guest Chemistry

Niele, F., Martens, C. F., & Nolte, R. (1989) explored rhodium(III) cage compounds based on diphenylglycoluril, underscoring the potential of structurally complex molecules in creating materials with unique properties such as molecular recognition and catalysis Niele, F., Martens, C. F., & Nolte, R. (1989).

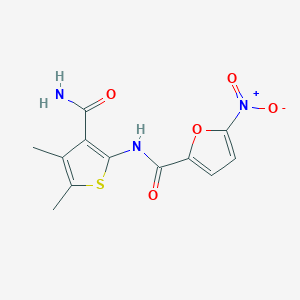

Pharmacological Research

Although explicit exclusion of drug use, dosage, and side effects was requested, it is noteworthy that compounds similar to "6-(3-Chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione" might find relevance in pharmacological research. Snow, R., et al. (2002) discussed the discovery of new classes of kinase inhibitors, indicating that structurally related molecules could serve as templates for designing novel therapeutic agents Snow, R., et al. (2002).

Antimicrobial Activities

Research on derivatives of imidazoles and purines often includes evaluating their antimicrobial properties. Sharma, P., Sharma, S., & Rane, N. (2004) synthesized and tested 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones for their antimicrobial activities, suggesting a possible area of application for the compound under discussion Sharma, P., Sharma, S., & Rane, N. (2004).

properties

IUPAC Name |

6-(3-chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O3/c1-3-27-10-9-24-16(25)14-15(21(2)18(24)26)20-17-22(7-8-23(14)17)13-6-4-5-12(19)11-13/h4-6,11H,3,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYZHJGOVVDLQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=CC=C4)Cl)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-Chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/no-structure.png)

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoacetamide](/img/structure/B2495633.png)

![N-(5-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2495638.png)

![1-(4-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495643.png)

![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B2495645.png)